Kansuinine E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H47NO14 |

|---|---|

Molecular Weight |

777.8 g/mol |

IUPAC Name |

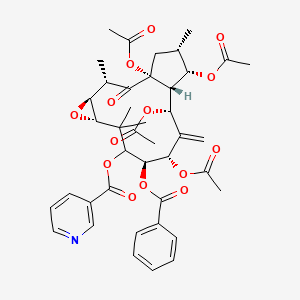

[(1R,3S,4S,6S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3/t20-,22-,29+,30-,31-,32-,33-,34+,36+,37?,41+/m0/s1 |

InChI Key |

ILKUUGNKCOAKED-VWDSLYOHSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H](C(C([C@H]3[C@@H](O3)[C@@H](C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Genesis of Kansuinine E: A Technical Overview for Scientific Professionals

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the discovery, origin, and biological activity of Kansuinine E, a jatrophane-type diterpenoid isolated from the medicinal plant Euphorbia kansui.

Introduction

This compound is a naturally occurring diterpenoid belonging to the jatrophane family, a class of compounds characterized by a complex carbon skeleton. It is found in the roots of Euphorbia kansui, a plant with a long history of use in traditional Chinese medicine. This guide will detail the scientific journey of this compound, from its initial isolation and structural elucidation to its known biological activities, with a focus on the experimental methodologies employed.

Discovery and Origin

This compound was first isolated from the roots of Euphorbia kansui T.N. Liou ex T.P. Wang. The dried roots of this plant, known as "Kansui," have been a staple in traditional Chinese medicine for centuries, used to treat conditions such as edema and ascites. Modern phytochemical investigations have revealed that E. kansui is a rich source of structurally diverse and biologically active diterpenoids and triterpenoids.

The isolation of this compound was achieved through a bioactivity-guided fractionation process, a common strategy in natural product discovery where extracts of a natural source are systematically separated and tested for a specific biological activity. In the case of this compound, its discovery was linked to the investigation of compounds from E. kansui with inhibitory effects on nitric oxide (NO) production.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₄₁H₄₇NO₁₄ |

| Molecular Weight | 777.81 g/mol |

| CAS Number | 672945-84-5 |

| Class | Diterpenoid (Jatrophane-type) |

| Origin | Roots of Euphorbia kansui |

Experimental Protocols

This section details the methodologies used for the isolation, purification, and structural characterization of this compound, as well as the assay for determining its biological activity.

Isolation and Purification of this compound

The following workflow outlines the general procedure for isolating this compound from the roots of Euphorbia kansui.

Isolating Kansuinine E from Euphorbia kansui: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core processes for the isolation of Kansuinine E, a jatrophane diterpene, from the roots of Euphorbia kansui. The methodologies outlined are based on established scientific literature and provide a comprehensive framework for researchers and professionals in drug development. This document presents quantitative data in structured tables, detailed experimental protocols, and a visual representation of the isolation workflow.

Introduction

Euphorbia kansui is a plant that has been used for centuries in traditional Chinese medicine. Its roots are a rich source of various terpenoids, including the jatrophane diterpene this compound. This compound, along with its analogs, has garnered interest in the scientific community for its potential biological activities. The isolation and purification of this compound are critical steps for its further investigation and potential therapeutic applications.

Experimental Protocols

The following protocols are derived from the successful isolation of this compound and its co-occurring diterpenes as described by Pan et al. in the Journal of Natural Products (2004).

Plant Material and Extraction

Plant Material: Dried roots of Euphorbia kansui L. (Euphorbiaceae).

Extraction Protocol:

-

The air-dried and powdered roots of Euphorbia kansui (10 kg) are percolated with 95% ethanol (EtOH) at room temperature.

-

The resulting EtOH extract is concentrated under reduced pressure to yield a residue.

-

The residue is then suspended in water (H₂O) and subsequently partitioned with petroleum ether.

-

The petroleum ether soluble fraction is concentrated to yield a crude extract (210 g).

Isolation and Purification of this compound

The crude petroleum ether extract is subjected to a series of chromatographic separations to isolate this compound.

Chromatography Protocol:

-

Initial Column Chromatography: The crude extract (210 g) is chromatographed on a silica gel column (1.5 kg, 100-200 mesh).

-

Elution Gradient: The column is eluted with a gradient of petroleum ether-acetone (from 10:0 to 7:3, v/v).

-

Fraction Collection: Fractions of 500 mL are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification of Selected Fractions:

-

Fractions 11-14 are combined and further purified by preparative TLC (petroleum ether-acetone, 9:1) to yield Kansuinin A.

-

Fractions 21-25 are subjected to repeated column chromatography on silica gel with a petroleum ether-ethyl acetate (EtOAc) gradient (9:1 to 7:3) to afford Kansuinins D and E.

-

Fractions 30-35 are purified by preparative TLC (petroleum ether-acetone, 8:2) to yield Kansuinin F.

-

Fractions 40-45 are further separated by column chromatography (petroleum ether-EtOAc, 7:3) to yield Kansuinin G.

-

Fractions 50-55 are purified by preparative TLC (petroleum ether-acetone, 7:3) to yield Kansuinin H.

-

Quantitative Data

The following table summarizes the key quantitative data for the isolated this compound.

| Parameter | Value |

| Molecular Formula | C₃₈H₄₁NO₁₂ |

| Molecular Weight | 703.7 g/mol |

| Appearance | Colorless needles |

| Optical Rotation | [α]²⁵D +87.5 (c 0.12, CHCl₃) |

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through the analysis of its spectroscopic data.

| Spectroscopic Method | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.98 (2H, d, J = 7.5 Hz), 7.55 (1H, t, J = 7.5 Hz), 7.42 (2H, t, J = 7.5 Hz), 6.15 (1H, d, J = 16.0 Hz), 5.95 (1H, d, J = 16.0 Hz), 5.85 (1H, s), 5.65 (1H, d, J = 5.0 Hz), 5.45 (1H, br s), 5.30 (1H, d, J = 10.0 Hz), 5.10 (1H, s), 4.95 (1H, d, J = 5.0 Hz), 4.80 (1H, m), 3.40 (1H, m), 2.20 (3H, s), 2.15 (3H, s), 2.05 (3H, s), 1.95 (3H, s), 1.20 (3H, s), 1.10 (3H, d, J = 7.0 Hz), 0.95 (3H, d, J = 7.0 Hz) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.5, 170.2, 169.8, 169.5, 166.0, 165.5, 142.0, 138.0, 133.0, 130.0, 129.5, 128.5, 125.0, 118.0, 82.0, 79.0, 78.5, 76.0, 75.5, 74.0, 62.0, 55.0, 45.0, 40.0, 38.0, 35.0, 30.0, 25.0, 22.0, 21.5, 21.2, 21.0, 20.8, 18.0, 16.0, 15.0 |

| High-Resolution ESI-MS | m/z 726.2578 [M+Na]⁺ (Calcd. for C₃₈H₄₁NNaO₁₂, 726.2581) |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed and structured overview of the isolation of this compound from Euphorbia kansui. The presented experimental protocols, quantitative data, and workflow visualization serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery. Adherence to these methodologies can facilitate the successful isolation of this compound for further scientific investigation.

An In-Depth Technical Guide to the Spectroscopic Data of Kansuinine E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for Kansuinine E, a jatrophane-type diterpene isolated from the roots of Euphorbia kansui. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Introduction to this compound

This compound is a member of the diverse family of diterpenoids found in the plant species Euphorbia kansui. These compounds have garnered significant interest in the scientific community due to their complex chemical structures and a wide range of biological activities. The precise structural elucidation of these molecules is fundamental for understanding their mechanism of action and for any future synthetic or semi-synthetic efforts. Nuclear magnetic resonance spectroscopy stands as the most powerful technique for the unambiguous determination of the intricate stereochemistry of such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural determination of this compound was accomplished through extensive spectroscopic analysis, primarily relying on one-dimensional (1D) and two-dimensional (2D) NMR experiments. The complete ¹H and ¹³C NMR assignments were established through a combination of techniques including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in CDCl₃, are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| 1 | 38.4 (CH) | 2.28 (m) |

| 2 | 34.5 (CH₂) | 2.50 (m), 1.95 (m) |

| 3 | 212.4 (C) | - |

| 4 | 54.1 (CH) | 3.32 (s) |

| 5 | 159.9 (C) | - |

| 6 | 119.5 (CH) | 5.88 (s) |

| 7 | 40.8 (CH) | 2.89 (m) |

| 8 | 76.5 (CH) | 5.35 (d, 9.8) |

| 9 | 141.5 (C) | - |

| 10 | 134.1 (CH) | 5.75 (d, 15.9) |

| 11 | 132.8 (CH) | 5.92 (dd, 15.9, 8.8) |

| 12 | 41.2 (CH) | 2.65 (m) |

| 13 | 29.8 (CH₂) | 1.65 (m), 1.50 (m) |

| 14 | 70.1 (CH) | 4.25 (m) |

| 15 | 84.1 (C) | - |

| 16 | 21.3 (CH₃) | 1.25 (s) |

| 17 | 28.4 (CH₃) | 1.18 (d, 6.8) |

| 18 | 15.8 (CH₃) | 1.05 (d, 7.1) |

| 19 | 20.1 (CH₃) | 1.88 (s) |

| 20 | 18.5 (CH₃) | 1.12 (d, 7.0) |

| OAc | 170.2 (C) | - |

| 21.1 (CH₃) | 2.08 (s) |

Experimental Protocols

The NMR spectra for this compound were acquired using the following general experimental setup. For specific details, researchers are encouraged to consult the primary literature.

General Procedure for NMR Analysis:

-

Sample Preparation: A sample of purified this compound was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 or equivalent NMR spectrometer.

-

¹H NMR Spectroscopy: ¹H NMR spectra were acquired at 400 MHz.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded at 100 MHz.

-

2D NMR Spectroscopy: Standard pulse sequences were utilized for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Structural Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis. The diagram below illustrates a typical workflow.

Caption: Workflow for the isolation and structure elucidation of this compound.

This guide serves as a foundational resource for researchers working with this compound and related diterpenoids. The detailed NMR data and outlined protocols will aid in the verification of this compound and facilitate further research into its chemical and biological properties.

physical and chemical properties of Kansuinine E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine E is a complex jatrophane-type diterpenoid isolated from the roots of the traditional medicinal plant Euphorbia kansui. It has been identified as a potent inhibitor of nitric oxide (NO) production, suggesting its potential as a lead compound for the development of novel therapeutics targeting inflammatory and other NO-mediated pathological conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a generalized experimental protocol for its isolation and characterization. Furthermore, it delves into its biological activity, postulating its mechanism of action and its impact on downstream signaling pathways.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₁H₄₇NO₁₄ | |

| Molecular Weight | 777.81 g/mol | |

| CAS Number | 672945-84-5 | |

| Type of Compound | Jatrophane-type diterpenoid | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Quantitative data not available. | |

| Spectroscopic Data | Specific ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR data for this compound are not detailed in currently available literature. Characterization of similar jatrophane diterpenoids relies on a combination of these techniques.[1] |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and characterization of this compound is not available in the cited literature. However, based on protocols for isolating similar jatrophane diterpenoids from Euphorbia species, a general methodology can be outlined.[1][2][3][4]

General Isolation Protocol for Jatrophane Diterpenoids from Euphorbia kansui

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the diterpenoids, is selected for further separation.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization Methods

The structural elucidation of isolated jatrophane diterpenoids typically involves a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its activity as a nitric oxide (NO) inhibitor, with a reported IC₅₀ value of 6.3 μM.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). While the specific isoform(s) inhibited by this compound have not been detailed, its inhibitory action suggests a potential therapeutic role in conditions associated with excessive NO production, such as chronic inflammation.

The precise mechanism of NOS inhibition by this compound is not yet elucidated. However, it may involve one of the following general mechanisms:

-

Competitive inhibition: Competing with the substrate L-arginine for the active site of the enzyme.

-

Non-competitive inhibition: Binding to an allosteric site on the enzyme, altering its conformation and reducing its catalytic activity.

-

Interference with cofactors: Disrupting the binding or function of essential cofactors like tetrahydrobiopterin (BH4) or flavins (FAD, FMN).

Impact on the cGMP Signaling Pathway

One of the primary downstream signaling pathways of nitric oxide is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating various cellular processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.

By inhibiting the production of NO, this compound is expected to downregulate the NO/sGC/cGMP signaling cascade. This would result in decreased intracellular cGMP levels and a subsequent reduction in the activation of cGMP-dependent pathways. This indirect regulation of cGMP signaling could be a key component of its pharmacological effects.

Potential Therapeutic Applications

The ability of this compound to inhibit nitric oxide production suggests its potential for treating a variety of pathological conditions characterized by excessive NO levels. These may include:

-

Chronic Inflammatory Diseases: Such as rheumatoid arthritis and inflammatory bowel disease.

-

Neurodegenerative Disorders: Where NO-mediated neurotoxicity plays a role.

-

Septic Shock: Characterized by a massive overproduction of NO, leading to severe hypotension.

-

Cancer: Where NO can have both pro- and anti-tumorigenic effects, and its modulation may be beneficial in certain contexts.

Further research is required to validate these potential applications and to fully understand the pharmacological profile of this compound.

Conclusion

This compound is a promising natural product with a clear inhibitory effect on nitric oxide production. While its physicochemical properties and mechanism of action require more detailed investigation, the available data highlight its potential as a valuable tool for researchers and a starting point for the development of new therapeutic agents. Future studies should focus on obtaining detailed spectroscopic data, elucidating the specific mechanism of NOS inhibition, and exploring its efficacy in relevant disease models.

References

- 1. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Kansuinine E and the Jatrophane Diterpenoid Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The jatrophane diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants of the Euphorbiaceae family, particularly the genus Euphorbia. Among these, Kansuinine E and its congeners, extracted from the dried roots of Euphorbia kansui, have garnered significant attention for their potent biological activities. This technical guide provides a comprehensive overview of the this compound jatrophane diterpenoid family, focusing on their chemical structure, isolation, synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Key Structural Features of Jatrophane Diterpenoids:

-

A bicyclic core composed of a five-membered ring fused to a twelve-membered macrocycle.

-

Multiple stereocenters, leading to complex three-dimensional structures.

-

Various oxygen-containing functional groups, including hydroxyls, ketones, and epoxides.

-

Esterification with a variety of acyl groups, which significantly influences their biological activity.

Structure Elucidation Methodology

The structural determination of jatrophane diterpenoids is a complex process that involves the following key experimental protocols:

1. Isolation and Purification:

-

Extraction: The dried and powdered roots of Euphorbia kansui are typically extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and methanol.

-

Chromatography: The crude extracts are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Biological Activities and Therapeutic Potential

The this compound jatrophane diterpenoid family exhibits a wide range of promising biological activities, making them attractive candidates for drug development.

Antiproliferative and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of jatrophane diterpenoids against various cancer cell lines. While specific IC50 values for this compound are not widely reported, related compounds from Euphorbia kansui have shown significant activity.

Table 1: Cytotoxicity of Selected Jatrophane Diterpenoids from Euphorbia kansui

| Compound | Cell Line | IC50 (µM) | Reference |

| Kansuijatrophanol C | HepG2 | 9.47 ± 0.31 | [1] |

| Kansuijatrophanol D | MCF-7 | 6.29 ± 0.18 | [1] |

| Kansuijatrophanol D | DU145 | 4.19 ± 0.32 | [1] |

Multidrug Resistance (MDR) Reversal

A particularly interesting property of this class of compounds is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cancer cells.

Jatrophane diterpenoids have been shown to inhibit the function of P-gp, thereby restoring the efficacy of conventional anticancer drugs.

Table 2: Multidrug Resistance Reversal Activity of Selected Jatrophane Diterpenoids

| Compound | Cell Line | Reversal Fold | Reference |

| 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene | HepG2/Adr | 143.8 | [2] |

| Kansuinin B | HepG2/Adr | 68.9 | [2] |

Mechanism of Action: Signaling Pathways

The biological effects of jatrophane diterpenoids are mediated through their interaction with various cellular signaling pathways. The PI3K/Akt/NF-κB pathway has emerged as a key target for some members of this family.[3]

The PI3K/Akt/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa B (NF-κB) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell survival, proliferation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers and contributes to drug resistance.

Diagram 1: Simplified Representation of the PI3K/Akt/NF-κB Signaling Pathway

References

- 1. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Kansuinine E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Biological Activity: Inhibition of Nitric Oxide Production

The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production.[1][2] Overproduction of nitric oxide is a hallmark of inflammation and is implicated in the pathophysiology of various inflammatory diseases. The ability of this compound to modulate NO levels suggests its potential as a therapeutic agent for such conditions.

Quantitative Data

The inhibitory effect of this compound on nitric oxide production has been quantified in a key study. The half-maximal inhibitory concentration (IC50) was determined in a cellular assay, as detailed in the table below.

| Compound | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |

| This compound | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 6.3 μM | [Lee JW, et al., 2016][1] |

Experimental Protocols

The following is a detailed methodology for the key experiment cited, the Lipopolysaccharide (LPS)-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages. This protocol is based on established methodologies for this type of assay.[3][4][5]

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at ~540 nm

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and incubated for 24 hours to allow for cell adherence.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing the solvent used to dissolve this compound) is also included. The cells are pre-incubated with the compound for a specified period, typically 1-2 hours.

-

Stimulation: Following pre-incubation, the cells are stimulated with LPS (commonly at a concentration of 1 µg/mL) to induce an inflammatory response and subsequent NO production. A negative control group without LPS stimulation is also maintained.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Measurement: After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent is added to each well.

-

The plate is incubated at room temperature for approximately 15 minutes, protected from light.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite in each sample is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound have not been fully elucidated, its inhibitory effect on LPS-induced nitric oxide production strongly suggests an interaction with the inflammatory signaling cascade initiated by LPS. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling pathway that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

Given that other diterpenoids isolated from Euphorbia kansui, such as Kansuinine A, have been shown to suppress the NF-κB signaling pathway, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.[6][7] The proposed mechanism involves the inhibition of key signaling molecules within the NF-κB pathway, thereby preventing the expression of iNOS and subsequent production of nitric oxide.

Proposed Signaling Pathway for this compound's Inhibition of Nitric Oxide Production

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Assessing NO Inhibition

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

This compound has demonstrated significant inhibitory activity against nitric oxide production in a well-established in vitro model of inflammation. This finding positions this compound as a valuable lead compound for the development of novel anti-inflammatory drugs. Future research should focus on:

-

Elucidating the precise molecular mechanism of action: Identifying the direct protein targets of this compound within the NF-κB or other relevant signaling pathways.

-

In vivo efficacy studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

-

Toxicology and safety profiling: Assessing the safety profile of this compound to determine its suitability for further development.

A deeper understanding of the biological activities of this compound will be instrumental in unlocking its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Kansuinine E as a Nitric Oxide Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While direct scientific literature on the nitric oxide (NO) inhibitory activity of Kansuinine E is not publicly available, research into analogous compounds isolated from the same source, Euphorbia kansui, provides compelling evidence for the potential of this class of diterpenoids to modulate nitric oxide production. This guide synthesizes the available data on related compounds, outlines relevant experimental protocols, and visualizes the key signaling pathways involved, offering a foundational understanding for future research into this compound.

Quantitative Data on Nitric Oxide Inhibition by Diterpenoids from Euphorbia kansui

A study focused on the anti-inflammatory properties of ingenane diterpenoids from the roots of Euphorbia kansui has shed light on their ability to inhibit nitric oxide production. Several of these compounds demonstrated significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells.[1][2] The half-maximal inhibitory concentration (IC50) values for the most active of these compounds are presented below. This data provides a valuable reference for the potential efficacy of related structures like this compound.

| Compound | IC50 (µM) for NO Inhibition |

| Euphorkans A | 2.78 - 10.6 |

| Euphorkans B | 2.78 - 10.6 |

| Known Analogue 3 | 2.78 - 10.6 |

| Known Analogue 4 | 2.78 - 10.6 |

| Known Analogue 5 | 2.78 - 10.6 |

| Known Analogue 6 | 2.78 - 10.6 |

| Known Analogue 10 | 2.78 - 10.6 |

| Known Analogue 11 | 2.78 - 10.6 |

| Known Analogue 12 | 2.78 - 10.6 |

| Known Analogue 13 | 2.78 - 10.6 |

| Quercetin (Positive Control) | 15.8 |

Table 1: Inhibitory effects of ingenane diterpenoids from Euphorbia kansui on LPS-induced nitric oxide production in RAW264.7 macrophage cells.[1]

Experimental Protocols

The following section details the standard methodology for assessing the nitric oxide inhibitory potential of compounds like this compound, based on established protocols for similar diterpenoids.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates. After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the consequent production of nitric oxide.

Nitric Oxide Production Assay (Griess Test)

The concentration of nitric oxide in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Sample Collection: After the incubation period with the test compound and LPS, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. The absorbance is then measured at a specific wavelength (usually around 540 nm) using a microplate reader.

-

Quantification: The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is then determined by comparing the nitrite levels in the treated cells with those in the untreated, LPS-stimulated control cells.

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for assessing nitric oxide inhibition.

Signaling Pathways

Preliminary mechanistic studies on analogous compounds from Euphorbia kansui suggest that their anti-inflammatory effects, including the inhibition of nitric oxide production, may be mediated through the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

LPS-Induced NF-κB Signaling Pathway and Potential Inhibition by this compound

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the high-output production of nitric oxide during inflammation. The potential inhibitory action of this compound could occur at various points within this pathway, ultimately leading to a reduction in iNOS expression and, consequently, lower nitric oxide levels.

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

A Technical Guide to the Preliminary Cytotoxicity of Kansuinine A, a Diterpene from Euphorbia kansui

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the cytotoxic and cytoprotective properties of Kansuinine A. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Kansuinine A, primarily focusing on its effects on Human Aortic Endothelial Cells (HAECs).

Table 1: Effect of Kansuinine A on H₂O₂-Induced Cell Viability in HAECs

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (vs. H₂O₂ group) |

| Control | - | 100 | - |

| H₂O₂ | 200 | Significantly Reduced | p < 0.01 |

| H₂O₂ + Kansuinine A | 0.1 | Increased | p < 0.01 |

| H₂O₂ + Kansuinine A | 0.3 | Increased | p < 0.05 |

| H₂O₂ + Kansuinine A | 1.0 | Increased | p < 0.01 |

Data extracted from a study where HAECs were pre-incubated with Kansuinine A for 1 hour before being challenged with H₂O₂ for 24 hours. Cell viability was assessed using the MTT assay.[1][2]

Table 2: Effect of Kansuinine A on the Expression of Proteins in the IKKβ/IκBα/NF-κB Signaling Pathway in H₂O₂-Treated HAECs

| Protein | Kansuinine A Concentration (µM) | Relative Expression (Fold Change vs. H₂O₂ Group) | Statistical Significance (vs. H₂O₂ group) |

| P-IKKβ | 1.0 | Significantly Reduced | p < 0.01 |

| P-IκBα | 0.3 | Significantly Reduced | p < 0.05 |

| P-IκBα | 1.0 | Significantly Reduced | p < 0.01 |

| P-NF-κB | 0.3 | Significantly Reduced | p < 0.05 |

| P-NF-κB | 1.0 | Significantly Reduced | p < 0.05 |

Data represents the relative protein expression levels determined by Western blotting after treatment.[1][2]

Table 3: Effect of Kansuinine A on Apoptosis-Related Proteins in H₂O₂-Treated HAECs

| Protein / Ratio | Effect of Kansuinine A Treatment |

| Bax/Bcl-2 Ratio | Reduced |

| Cleaved Caspase-3 | Reduced |

Kansuinine A was shown to prevent H₂O₂-induced vascular endothelial cell apoptosis by modulating these key apoptosis-related proteins.[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: For cytotoxicity and apoptosis studies, HAECs were pre-treated with various concentrations of Kansuinine A (0.1, 0.3, and 1.0 µM) for 1 hour. Subsequently, the cells were exposed to 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and apoptosis.[1][2]

2. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

HAECs were seeded in 96-well plates and subjected to the treatment protocol as described above.

-

After 24 hours of incubation with H₂O₂, the culture medium was removed.

-

MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The MTT solution was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was expressed as a percentage of the control group.[1][2]

-

3. Western Blotting

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Protein Extraction: After treatment, HAECs were lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., P-IKKβ, P-IκBα, P-NF-κB, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The optical density of the bands was quantified using image analysis software and normalized to the loading control.[1][2]

-

Visualizations

Signaling Pathway

Caption: IKKβ/IκBα/NF-κB signaling pathway in H₂O₂-induced apoptosis and its inhibition by Kansuinine A.

Experimental Workflow

Caption: Experimental workflow for assessing the cytoprotective effects of Kansuinine A.

References

- 1. mdpi.com [mdpi.com]

- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical and Biological Properties of Euphorbia kansui. | Semantic Scholar [semanticscholar.org]

- 4. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Diterpenoids of Euphorbia kansui: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The dried roots of Euphorbia kansui have been a cornerstone of traditional Chinese medicine for centuries, utilized for a range of ailments including edema, ascites, and asthma. Modern phytochemical investigations have unveiled a rich and complex array of diterpenoids as the primary bioactive constituents responsible for both the therapeutic effects and the inherent toxicity of this plant. This technical guide provides a comprehensive literature review of these fascinating compounds, with a focus on their isolation, structural elucidation, and diverse pharmacological activities.

Core Diterpenoid Skeletons: Ingenane, Jatrophane, and Tigliane

The diterpenoids isolated from Euphorbia kansui predominantly belong to three major structural classes: ingenane, jatrophane, and tigliane. These tetracyclic and macrocyclic compounds exhibit a remarkable diversity of stereochemistry and ester substitutions, which profoundly influences their biological activity.

Isolation and Purification: A General Workflow

The isolation of diterpenoids from Euphorbia kansui is typically achieved through a multi-step process involving extraction, fractionation, and chromatography. While specific protocols vary between research groups, a general workflow can be summarized as follows. This protocol represents a synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Isolation and Purification of Diterpenoids

-

Preparation of Plant Material: The dried roots of Euphorbia kansui are pulverized into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a solvent of moderate polarity, typically 95% ethanol or dichloromethane, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Evaporation: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The diterpenoids are typically enriched in the less polar fractions (e.g., ethyl acetate).

-

Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: This is a primary step to separate major classes of compounds. A gradient elution system with solvents like a hexane-ethyl acetate or chloroform-methanol mixture is commonly employed.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the fine separation of individual diterpenoids. A C18 column is frequently used for reversed-phase HPLC with a mobile phase consisting of acetonitrile-water or methanol-water gradients.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the targeted separation of structurally similar ingenane-type diterpenoids.

-

-

Structure Elucidation: The structures of the purified diterpenoids are determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecules.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural identification.

-

Pharmacological Activities and Quantitative Data

Diterpenoids from Euphorbia kansui exhibit a broad spectrum of biological activities, with anti-proliferative and anti-inflammatory effects being the most extensively studied. The cytotoxicity of these compounds is a double-edged sword, offering potential for anti-cancer drug development while also being responsible for the plant's toxicity.

Anti-proliferative and Cytotoxic Activities

Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of Euphorbia kansui diterpenoids against a variety of cancer cell lines. The ingenane and jatrophane-type diterpenoids have shown particularly significant activity.

| Diterpenoid Type | Compound | Cell Line | IC50 (µM) | Reference |

| Ingenane | 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | L-O2 (normal liver) | 12.35 | |

| Ingenane | 3-O-(2′E,4′E-decadienoyl)-20-O-acetylingenol | L-O2 (normal liver) | 15.82 | |

| Ingenane | 3-O-(2′E,4′Z-decadienoyl)-20-deoxyingenol | L-O2 (normal liver) | 8.97 | |

| Ingenane | 3-O-benzoyl-20-deoxyingenol | L-O2 (normal liver) | 21.34 | |

| Ingenane | 5-O-benzoyl-20-deoxyingenol | L-O2 (normal liver) | 25.61 | |

| Jatrophane | Kansuinin A | L-O2 (normal liver) | > 50 | |

| Jatrophane | Kansuinin B | L-O2 (normal liver) | > 50 | |

| Jatrophane | Kansuinin C | L-O2 (normal liver) | > 50 | |

| Ingenane | Multiple Isolates | MDA-MB-435 (breast cancer) | Lower than staurosporine | |

| Ingenane | Multiple Isolates | Colo205 (colorectal cancer) | Significant activity |

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability. This protocol is a generalized procedure based on common laboratory practices.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test diterpenoids in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity

Several diterpenoids from Euphorbia kansui have demonstrated potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Diterpenoid Type | Compound(s) | Assay | IC50 (µM) | Reference |

| Ingenane | Euphorkans A & B and 16 known analogues | NO production in RAW264.7 cells | 2.78 - 10.6 | |

| Tigliane | Euphkanoids A-F and 12 known diterpenoids | NO production in RAW264.7 cells | 4.8 - 11.3 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test diterpenoids for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control). Incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathways and Mechanisms of Action

The biological activities of Euphorbia kansui diterpenoids are mediated through their interaction with key cellular signaling pathways.

Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many ingenane-type diterpenoids are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Some ingenane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Modulation of the Protein Kinase C (PKC) Pathway

Euphorbia diterpenoids, particularly those of the ingenane and jatrophane classes, are well-known modulators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and apoptosis. These diterpenoids can mimic the action of diacylglycerol (DAG), an endogenous activator of PKC, by binding to the C1 domain of the enzyme. This interaction can lead to either the activation or inhibition of different PKC isoforms, resulting in diverse downstream effects. For instance, the activation of certain PKC isoforms can trigger apoptotic pathways in cancer cells, contributing to the anti-proliferative activity of these compounds.

Conclusion and Future Perspectives

The diterpenoids from Euphorbia kansui represent a rich source of structurally diverse and biologically active natural products. Their potent anti-proliferative and anti-inflammatory activities underscore their potential as lead compounds for the development of novel therapeutics. However, the inherent cytotoxicity of many of these compounds remains a significant challenge that needs to be addressed through further structure-activity relationship studies and medicinal chemistry efforts to design analogues with improved therapeutic indices. A deeper understanding of their mechanisms of action at the molecular level will be crucial for harnessing the full therapeutic potential of these remarkable natural products.

The intricate biosynthetic pathway of jatrophane diterpenoids: A technical guide for researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis of jatrophane diterpenoids, a class of structurally complex natural products with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in understanding and harnessing the biosynthetic machinery of these valuable compounds.

Introduction

Jatrophane diterpenoids are a diverse group of macrocyclic compounds characterized by a highly substituted bicyclo[10.3.0]pentadecane skeleton.[1] Found predominantly in plants of the Euphorbiaceae family, these molecules have garnered considerable attention for their wide range of biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. A comprehensive understanding of their biosynthetic pathway is crucial for enabling their sustainable production through metabolic engineering and synthetic biology approaches. This guide details the current knowledge of the jatrophane biosynthetic pathway, from its initial precursors to the formation of the core skeleton and subsequent modifications.

The Jatrophane Diterpenoid Biosynthetic Pathway

The biosynthesis of jatrophane diterpenoids originates from the general terpenoid pathway, commencing with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

IPP and DMAPP are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells.[2][3] Through a series of condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP and three molecules of IPP are sequentially assembled to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[2]

The Key Cyclization Step: From GGPP to Casbene

The first committed step in the biosynthesis of a vast array of diterpenoids in the Euphorbiaceae, including jatrophanes, is the cyclization of the linear GGPP molecule. This crucial transformation is catalyzed by a single enzyme, casbene synthase (CBS) , a class I terpene synthase.[4] The reaction proceeds through a series of carbocation-mediated cyclizations to yield the macrocyclic diterpene, casbene .[4] Casbene is a key branch-point intermediate, serving as the precursor for various classes of diterpenoids, including the lathyranes, tiglianes, and ingenanes, in addition to the jatrophanes.

Post-Casbene Modifications: The Role of Cytochrome P450s and Dehydrogenases

Following the formation of the casbene macrocycle, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for the regio- and stereospecific hydroxylation of the casbene skeleton, paving the way for further cyclizations and functionalizations.

Two key CYPs have been identified in the biosynthesis of related diterpenoids, which are believed to be involved in the early steps of jatrophane biosynthesis:

-

CYP71D445 : This enzyme catalyzes the oxidation at the C9 position of casbene.

-

CYP726A27 : This enzyme is responsible for oxidation at the C5 position of casbene.

The sequential action of these CYPs, potentially in concert with an alcohol dehydrogenase (ADH) , leads to the formation of key intermediates such as jolkinol C . Jolkinol C, a lathyrane-type diterpene, is considered a crucial branch-point intermediate from which the biosynthetic pathways to lathyranes and jatrophanes are thought to diverge. The precise enzymatic steps leading from jolkinol C to the diverse array of jatrophane skeletons are still largely under investigation and remain a significant area of future research.

Quantitative Data

Quantitative data on the enzymes and intermediates of the jatrophane biosynthetic pathway are currently limited in the literature. The following table summarizes the available information.

| Enzyme/Metabolite | Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | ||||

| Casbene Synthase | Km (GGPP) | Data not available | Ricinus communis | |

| kcat | Data not available | Ricinus communis | ||

| CYP71D445 | Km (Casbene) | Data not available | Euphorbia lathyris | |

| kcat | Data not available | Euphorbia lathyris | ||

| CYP726A27 | Km (Casbene) | Data not available | Euphorbia lathyris | |

| kcat | Data not available | Euphorbia lathyris | ||

| Metabolite Concentrations | ||||

| Jolkinol C | Titer | 800 mg/L | Engineered Saccharomyces cerevisiae | [5] |

| Jatrophane Diterpenoids | Concentration | Varies significantly by species and tissue | Euphorbia and Jatropha spp. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the jatrophane biosynthetic pathway.

Heterologous Expression and Purification of Terpene Synthases

This protocol describes the expression and purification of a plant terpene synthase, such as casbene synthase, in Escherichia coli.

Workflow:

Methodology:

-

Cloning: The full-length or truncated coding sequence of the terpene synthase is cloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The soluble protein fraction is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blot analysis using an antibody against the affinity tag.

In Vitro Terpene Synthase Assay

This protocol is for determining the activity and product profile of a purified terpene synthase.

Methodology:

-

Reaction Setup: The assay is performed in a glass vial with a Teflon-lined cap. The reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT), a divalent metal ion cofactor (e.g., 10 mM MgCl₂), the purified terpene synthase (1-10 µg), and the substrate (e.g., 10-50 µM GGPP).

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 30°C for 1-2 hours.

-

Product Extraction: An organic solvent (e.g., hexane or ethyl acetate) is added to the reaction mixture to extract the terpene products. The mixture is vortexed and then centrifuged to separate the phases.

-

Analysis: The organic phase is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

In Vitro Reconstitution of Cytochrome P450 Activity

This protocol describes the functional characterization of a plant CYP, such as CYP71D445 or CYP726A27, using a microsomal preparation or a reconstituted system.

Workflow:

Methodology:

-

Heterologous Expression: The CYP and its redox partner, cytochrome P450 reductase (CPR), are co-expressed in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells.

-

Microsome Isolation: The cells are harvested and lysed, and the microsomal fraction containing the membrane-bound CYP and CPR is isolated by ultracentrifugation.

-

In Vitro Assay: The assay is performed in a reaction mixture containing the microsomal preparation, assay buffer, the substrate (e.g., casbene), and an NADPH-regenerating system. The reaction is initiated by the addition of NADPH.

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

-

Analysis: The extracted products are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification.

Analysis of Diterpenoids by GC-MS and LC-MS/MS

GC-MS for Volatile Diterpenes (e.g., Casbene):

-

Sample Preparation: Extraction with a non-polar solvent like hexane.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless or split injection.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C).

-

Detection: Mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

LC-MS/MS for Oxygenated Diterpenoids (e.g., Jatrophanes):

-

Sample Preparation: Extraction with a polar solvent like methanol or acetonitrile, followed by solid-phase extraction (SPE) for cleanup.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the early steps of the jatrophane diterpenoid biosynthetic pathway, from the universal precursor GGPP to the key intermediate casbene and its initial oxidative modifications. The identification of casbene synthase and several key cytochrome P450s provides a solid foundation for further research. However, the later, tailoring steps that lead to the vast structural diversity of jatrophane diterpenoids remain a major frontier for discovery. Future research efforts should focus on the identification and characterization of the enzymes responsible for these transformations, including additional CYPs, dehydrogenases, and acyltransferases. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms and plants for the sustainable production of these medicinally important compounds.

References

A Technical Guide to Natural Inhibitors of Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of naturally occurring inhibitors of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes.[1][2] While essential for functions like vasodilation and neurotransmission, excessive NO production by inducible nitric oxide synthase (iNOS) is implicated in inflammatory diseases, septic shock, and neurodegenerative disorders.[2][3] Consequently, the inhibition of NOS, particularly the iNOS isoform, has emerged as a significant therapeutic target.[1] This guide explores the diverse natural sources of NOS inhibitors, their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their characterization.

Major Classes of Natural Nitric Oxide Synthase Inhibitors

A vast array of natural compounds isolated from plants, including flavonoids, polyphenols, terpenoids, and alkaloids, have demonstrated significant NOS inhibitory activity.[1] These compounds can act through various mechanisms, including direct inhibition of NOS enzyme activity or, more commonly, by downregulating the expression of the iNOS gene.

Flavonoids and Polyphenols

Flavonoids are a large class of polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal plants.[4][5] Many flavonoids have been identified as potent inhibitors of NO production, primarily by suppressing the expression of iNOS.[5][6][7]

-

Mechanism of Action: Several flavonoids, including apigenin, luteolin, and quercetin, inhibit NO production by reducing iNOS enzyme expression.[7] This is often achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for the iNOS gene.[5][8][9] Some polyphenols, like resveratrol, can also prevent the uncoupling of endothelial NOS (eNOS), which is a dysfunctional state where the enzyme produces superoxide instead of NO.[9]

-

Key Compounds:

-

Quercetin: Found in many fruits and vegetables, quercetin inhibits LPS-induced NO production and iNOS gene expression.[10]

-

Apigenin and Luteolin: These flavones are potent inhibitors of NO production in activated macrophages, with IC50 values in the micromolar range.[7]

-

Catechins: Found in tea, compounds like (-)-epigallocatechin-3-gallate (EGCG) can inhibit NOS activity.[11][12]

-

Prenylated Polyphenols: Compounds isolated from Broussonetia kazinoki have shown potent inhibition of NO production with IC50 values below 6 µM.[8]

-

Terpenoids

Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have also been investigated for their NOS inhibitory potential.

-

Mechanism of Action: Similar to flavonoids, many terpenoids suppress the induction of iNOS. For instance, derivatives of oleanolic and ursolic acid have been shown to inhibit the de novo formation of iNOS.[13]

-

Key Compounds:

-

Oleanolic and Ursolic Acid Derivatives: Synthetic derivatives of these triterpenoids are highly active inhibitors of iNOS formation.[13]

-

Guaianolides: Compounds isolated from Ainsliaea bonatii have demonstrated NO inhibitory effects in LPS-induced macrophages with IC50 values in the low micromolar range.[14]

-

Alkaloids

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Some have been identified as NOS inhibitors.

-

Mechanism of Action: Quinazoline alkaloids like dehydroevodiamine and evodiamine from Evodia rutaecarpa inhibit NO production by suppressing iNOS activity at multiple levels.[15]

Quantitative Data on Natural NOS Inhibitors

The inhibitory potency of natural compounds against different NOS isoforms is a critical factor in evaluating their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of natural compounds. It is important to note that many natural compounds exhibit selective inhibition of iNOS over the constitutive isoforms, nNOS and eNOS, which is a desirable characteristic for therapeutic applications.[16]

| Compound Class | Compound | Source | Target | IC50 (µM) | Reference |

| Flavonoids | Apigenin | Various plants | iNOS (NO production) | 23 | [7] |

| Luteolin | Various plants | iNOS (NO production) | 27 | [7] | |

| Wogonin | Scutellaria baicalensis | iNOS (NO production) | 17 | [7] | |

| Quercetin | Various plants | iNOS (NO production) | - | [10] | |

| Polyphenols | Kazinol C | Broussonetia kazinoki | iNOS (NO production) | < 6 | [8] |

| Kazinol F | Broussonetia kazinoki | iNOS (NO production) | < 6 | [8] | |

| Broussonin A | Broussonetia kazinoki | iNOS (NO production) | < 6 | [8] | |

| Terpenoids | Dehydrocostus lactone | Ainsliaea bonatii | iNOS (NO production) | 9.3 | [14] |

| 8-alpha-acetoxy-hirsutinolide | Ainsliaea bonatii | iNOS (NO production) | 10.6 | [14] | |

| Alkaloids | Dehydroevodiamine | Evodia rutaecarpa | iNOS (NO production) | - | [15] |

| Evodiamine | Evodia rutaecarpa | iNOS (NO production) | - | [15] |

Signaling Pathways and Mechanisms of Inhibition

The inhibition of nitric oxide production by natural compounds often involves the modulation of complex intracellular signaling pathways. A primary target is the transcriptional regulation of the iNOS gene (NOS2).

Inhibition of iNOS Gene Expression via NF-κB Pathway

The induction of iNOS in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), is largely mediated by the activation of the transcription factor NF-κB.[9] Many natural inhibitors, particularly flavonoids and polyphenols, exert their effects by interfering with this pathway.

Caption: Inhibition of the NF-κB pathway by natural compounds.

Experimental Protocols for a Technical Guide on Natural Nitric Oxide Inhibitors

A crucial aspect of identifying and characterizing natural NOS inhibitors is the use of robust and reproducible experimental assays. This section details the methodologies for key experiments.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation and iNOS induction.[15]

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the natural compounds or plant extracts at various concentrations for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with an iNOS inducer, typically lipopolysaccharide (LPS; e.g., 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ), for a specified period (e.g., 24 hours).

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and common colorimetric method to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[15]

-

Principle: The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be measured spectrophotometrically.

-

Protocol:

-

After cell treatment, collect the cell culture supernatant.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Cell Viability Assay (MTT Assay)

It is essential to determine whether the observed inhibition of NO production is due to a direct effect on the NOS pathway or a result of cytotoxicity. The MTT assay is commonly used for this purpose.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

After collecting the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to the remaining cells in each well.

-

Incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Western Blot Analysis of iNOS Protein Expression

Western blotting is used to determine the effect of natural compounds on the protein levels of iNOS.[7]

-

Protocol:

-

After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.